N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 1-adamantylcarbonylamides were obtained upon coupling the commercially available 1-adamantylcarboxylic acid with the 2-phenylthiazol-4-ethylamine .Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Chemical Reactions Analysis
Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .Scientific Research Applications
Anticancer and VEGFR-2 Inhibition
Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been explored for their anticancer activity and potential as VEGFR-2 inhibitors. Specifically, certain compounds showed promising cytotoxic effects against various cancer cell lines and outperformed the reference drug dasatinib in VEGFR-2 inhibition. This suggests their applicability in cancer treatment, particularly targeting the vascular endothelial growth factor receptor pathway (Ghorab et al., 2016).
Antimicrobial Activity
Research into sulfonamide derivatives has also uncovered their potential in antimicrobial applications. Various sulfonamide hybrids have been synthesized and evaluated for their effectiveness against different bacteria strains. Some compounds exhibited notable antimicrobial properties, indicating their potential use in treating bacterial infections (Hussein, 2018).
Antiviral Properties
The synthesis and evaluation of sulfonamide compounds have extended into the antiviral domain, with some derivatives showing activity against the tobacco mosaic virus. This opens up avenues for developing new antiviral agents based on the sulfonamide framework, particularly for plant viruses (Chen et al., 2010).
Enzyme Inhibition and Biochemical Applications
Sulfonamide compounds have been investigated for their role in enzyme inhibition, showcasing their utility in biochemical and pharmacological research. For example, their application in catalysis and as enzyme inhibitors can contribute to the development of new therapeutic strategies targeting specific biochemical pathways (Khazaei et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to show anti-inflammatory activity comparable to that of standard ibuprofen drug .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-4-9-24(19,20)17-8-7-13-11-23-16(18-13)12-5-6-14(21-2)15(10-12)22-3/h5-6,10-11,17H,4,7-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYKSRSKEFPBNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCC1=CSC(=N1)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323480 | |
Record name | N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815352 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863512-36-1 | |
Record name | N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.